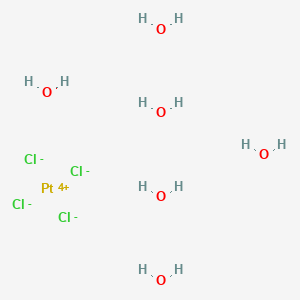
platinum(4+);tetrachloride;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroplatinic acid hexahydrate, also known as hexachloroplatinic acid hexahydrate, is an inorganic platinum compound with the chemical formula H₂PtCl₆·6H₂O. It is a reddish-brown solid that is highly soluble in water and other polar solvents. This compound is a significant commercial source of platinum and is often used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloroplatinic acid hexahydrate is commonly prepared by dissolving platinum metal in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The reaction proceeds as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange-red solution is then evaporated to produce brownish-red crystals of chloroplatinic acid hexahydrate. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods
In industrial settings, chloroplatinic acid hexahydrate is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and yields large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.
Substitution: It can react with other halides or ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Chloroplatinic acid hexahydrate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with halides or other ligands typically occur in aqueous or alcoholic solutions.
Major Products Formed
Platinum Metal: Reduction of chloroplatinic acid hexahydrate can yield platinum metal.
Platinum Complexes: Substitution reactions can produce various platinum complexes, such as potassium hexachloroplatinate.
Wissenschaftliche Forschungsanwendungen
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Wirkmechanismus
Chloroplatinic acid hexahydrate exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst in numerous chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.
Potassium hexachloroplatinate: A potassium salt of hexachloroplatinic acid.
Ammonium hexachloroplatinate: An ammonium salt of hexachloroplatinic acid.
Uniqueness
Chloroplatinic acid hexahydrate is unique due to its high platinum content and its versatility in various chemical reactions and industrial applications. Its ability to form stable complexes with different ligands makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
Cl4H12O6Pt |
|---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
platinum(4+);tetrachloride;hexahydrate |
InChI |
InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |
InChI-Schlüssel |
KVERJCFPWMYIII-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


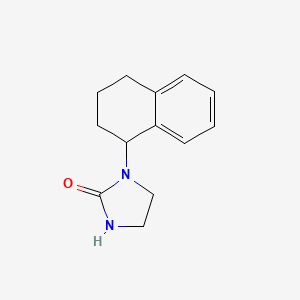
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
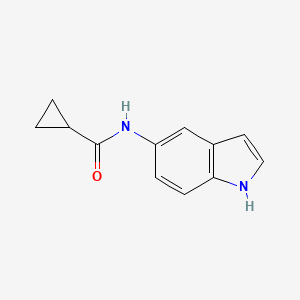
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
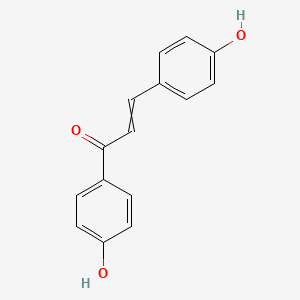
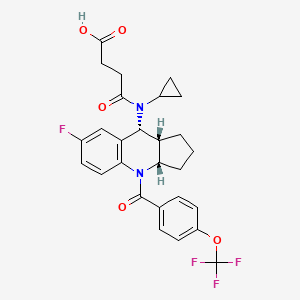
![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)
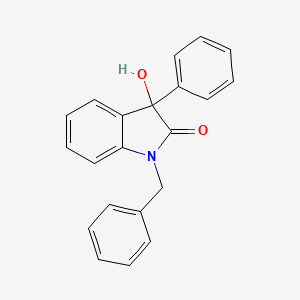
![Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8615298.png)
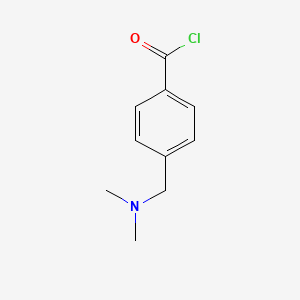
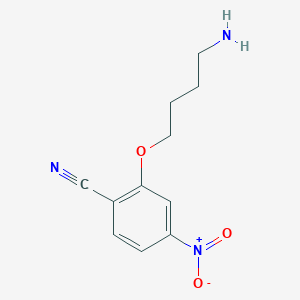
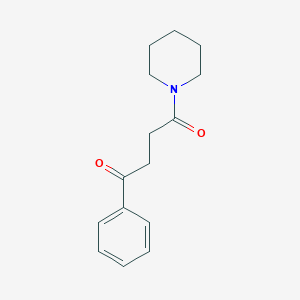
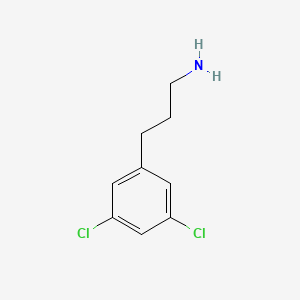
![4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B8615340.png)
